molecular formula C15H20F3NO3 B8060342 1,1-dimethylethyl ((1S)-2-hydroxy-1-{[2-(trifluoromethyl)phenyl]methyl}ethyl)carbamate

1,1-dimethylethyl ((1S)-2-hydroxy-1-{[2-(trifluoromethyl)phenyl]methyl}ethyl)carbamate

Cat. No.: B8060342
M. Wt: 319.32 g/mol
InChI Key: XOIQKRKXNOCCMM-NSHDSACASA-N
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Description

1,1-dimethylethyl ((1S)-2-hydroxy-1-{[2-(trifluoromethyl)phenyl]methyl}ethyl)carbamate is a synthetic organic compound It is characterized by the presence of a carbamate group, a trifluoromethylphenyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethylethyl ((1S)-2-hydroxy-1-{[2-(trifluoromethyl)phenyl]methyl}ethyl)carbamate typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the preparation of the hydroxyethyl intermediate. This can be achieved through the reaction of an appropriate alcohol with an epoxide under acidic or basic conditions.

    Introduction of the Trifluoromethylphenyl Group: The hydroxyethyl intermediate is then reacted with a trifluoromethylphenyl halide in the presence of a base, such as potassium carbonate, to introduce the trifluoromethylphenyl group.

    Carbamate Formation: The final step involves the reaction of the intermediate with a carbamoyl chloride in the presence of a base, such as triethylamine, to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-dimethylethyl ((1S)-2-hydroxy-1-{[2-(trifluoromethyl)phenyl]methyl}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as nitrating agents or halogenating agents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine in acetic acid).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

1,1-dimethylethyl ((1S)-2-hydroxy-1-{[2-(trifluoromethyl)phenyl]methyl}ethyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound may be used in the formulation of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1,1-dimethylethyl ((1S)-2-hydroxy-1-{[2-(trifluoromethyl)phenyl]methyl}ethyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the trifluoromethylphenyl group can enhance binding affinity through hydrophobic interactions. The carbamate group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the trifluoromethylphenyl group.

    N-Boc-protected amino acids: Contain a carbamate group but differ in the side chain structure.

    Trifluoromethylphenyl derivatives: Share the trifluoromethylphenyl group but differ in other functional groups.

Uniqueness

1,1-dimethylethyl ((1S)-2-hydroxy-1-{[2-(trifluoromethyl)phenyl]methyl}ethyl)carbamate is unique due to the combination of the trifluoromethylphenyl group and the hydroxyethyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-[2-(trifluoromethyl)phenyl]propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(21)19-11(9-20)8-10-6-4-5-7-12(10)15(16,17)18/h4-7,11,20H,8-9H2,1-3H3,(H,19,21)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIQKRKXNOCCMM-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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